molecular formula C11H8Br2N4O B11813717 1,3-Bis(5-bromopyridin-2-yl)urea

1,3-Bis(5-bromopyridin-2-yl)urea

Cat. No.: B11813717
M. Wt: 372.02 g/mol
InChI Key: YSZWPYUJHMXMSV-UHFFFAOYSA-N
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Description

1,3-Bis(5-bromopyridin-2-yl)urea is a chemical compound with the molecular formula C11H8Br2N4O and a molecular weight of 372.02 g/mol . This compound is characterized by the presence of two bromopyridine groups attached to a urea moiety. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(5-bromopyridin-2-yl)urea can be synthesized through a multi-step process involving the reaction of 5-bromopyridine-2-amine with phosgene or triphosgene to form the corresponding isocyanate intermediate. This intermediate is then reacted with another equivalent of 5-bromopyridine-2-amine to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(5-bromopyridin-2-yl)urea undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The pyridine rings can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Major Products Formed

    Substitution Reactions: Products include derivatives where the bromine atoms are replaced by other functional groups.

    Oxidation and Reduction: Products include oxidized or reduced forms of the pyridine rings.

Scientific Research Applications

1,3-Bis(5-bromopyridin-2-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1,3-Bis(5-bromopyridin-2-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(2-pyridyl)urea: Similar structure but lacks bromine atoms.

    1,3-Bis(4-bromophenyl)urea: Contains bromine atoms but has phenyl groups instead of pyridine rings.

Uniqueness

1,3-Bis(5-bromopyridin-2-yl)urea is unique due to the presence of bromine atoms on the pyridine rings, which can significantly influence its reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C11H8Br2N4O

Molecular Weight

372.02 g/mol

IUPAC Name

1,3-bis(5-bromopyridin-2-yl)urea

InChI

InChI=1S/C11H8Br2N4O/c12-7-1-3-9(14-5-7)16-11(18)17-10-4-2-8(13)6-15-10/h1-6H,(H2,14,15,16,17,18)

InChI Key

YSZWPYUJHMXMSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)NC(=O)NC2=NC=C(C=C2)Br

Origin of Product

United States

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